molecular formula C18H27ClN2O3 B4888175 1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride

1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride

Cat. No. B4888175
M. Wt: 354.9 g/mol
InChI Key: LPTDQHNUTZTOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride, also known as T-006, is a chemical compound that has been studied for its potential use in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 325.82 g/mol.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride is not fully understood, but it is thought to involve the inhibition of oxidative stress and inflammation. 1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can help to protect cells from oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
Studies have shown that 1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride has a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, as mentioned above. It has also been shown to inhibit the production of pro-inflammatory cytokines and to reduce the levels of reactive oxygen species in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride in lab experiments is that it is relatively easy to synthesize. It is also relatively stable and has a long shelf life. One limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine its efficacy in animal models and clinical trials. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to determine its effectiveness in treating inflammatory diseases in animal models and clinical trials. Finally, further studies are needed to fully understand the mechanism of action of 1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride and to identify potential targets for drug development.

Scientific Research Applications

1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a neuroprotective agent. Studies have shown that 1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride can protect neurons from oxidative stress and apoptosis, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride has also been studied for its potential as an anti-inflammatory agent. Inflammation is a key factor in many diseases, and 1,3,5-trimethyl-4-piperidinone O-(4-propoxybenzoyl)oxime hydrochloride has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. This suggests that it could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

[(1,3,5-trimethylpiperidin-4-ylidene)amino] 4-propoxybenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3.ClH/c1-5-10-22-16-8-6-15(7-9-16)18(21)23-19-17-13(2)11-20(4)12-14(17)3;/h6-9,13-14H,5,10-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTDQHNUTZTOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)ON=C2C(CN(CC2C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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